molecular formula C17H23N5O4 B2973530 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 956460-96-1

4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2973530
CAS No.: 956460-96-1
M. Wt: 361.402
InChI Key: BXOSYQSFTOLZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a 7H-pyrrolo[2,3-d]pyrimidine core linked to the piperidine nitrogen, with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid substituent at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for the amine, enabling selective functionalization during synthesis . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition (e.g., PKB/Akt, JAK) due to its ability to mimic ATP's purine ring . The carboxylic acid at the 4-position enhances polarity, which may influence solubility but reduce membrane permeability compared to lipophilic analogs like carboxamides .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-16(2,3)26-15(25)21-17(14(23)24)5-8-22(9-6-17)13-11-4-7-18-12(11)19-10-20-13/h4,7,10H,5-6,8-9H2,1-3H3,(H,21,25)(H,23,24)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOSYQSFTOLZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C2=NC=NC3=C2C=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the introduction of the piperidine ring, and the attachment of the Boc protecting group. Common synthetic routes may involve:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.

    Attachment of the Boc Protecting Group: The Boc group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate or as a building block in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related derivatives with modifications in the piperidine substituents and core functional groups (Table 1).

Compound Name Key Features Molecular Weight (g/mol) Biological Activity/Application References
Target Compound :
4-((tert-Boc)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Boc-protected amine, carboxylic acid ~375.4* Synthetic intermediate for kinase inhibitors
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (6h) Free amine (no Boc), carboxylic acid ~275.3 Precursor for further derivatization
4-Amino-N-(4-tert-butylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (27) Carboxamide, lipophilic tert-butylbenzyl group 407.3 Potent PKB/Akt inhibitor (IC₅₀ < 100 nM)
AZD5363 (4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) Carboxamide, chlorophenyl/hydroxypropyl substituents ~460.9 Clinical-stage PKB/Akt inhibitor, oral bioavailability
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (3) Free amine, chlorobenzyl group 342.8 Kinase inhibitor with nanomolar potency

*Calculated based on PubChem data .

Pharmacological and Physicochemical Properties

  • Carboxylic Acid vs. Carboxamides exhibit improved lipophilicity and oral bioavailability, as seen in AZD5363 .
  • Boc Protection : The Boc group enhances stability during synthesis but requires removal (e.g., via HCl/dioxane ) to generate bioactive amines like 3 or 6h .
  • Substituent Effects : Lipophilic groups (e.g., 4-chlorobenzyl in 3 ) enhance target binding affinity and cellular potency by occupying hydrophobic kinase pockets .

Key Research Findings

  • Role of the Boc Group: The Boc-protected amine in the target compound prevents unwanted side reactions during synthesis, as shown in the preparation of 4-aminomethyl-4-tert-butoxycarbonylamino-piperidine .
  • Carboxylic Acid as a Handle : The carboxylic acid enables diversification into amides or esters, critical for optimizing pharmacokinetics .
  • SAR Insights : Removal of the Boc group and conversion to carboxamides significantly enhance potency and bioavailability, underscoring the importance of the piperidine-4-carboxamide scaffold in drug development .

Biological Activity

4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, often referred to as a PKB (protein kinase B) inhibitor, is a complex organic compound notable for its potential therapeutic applications in cancer treatment. Its molecular formula is C17H23N5O4C_{17}H_{23}N_{5}O_{4}, with a molecular weight of approximately 361.4 g/mol. This compound features a piperidine ring and a pyrrolo[2,3-d]pyrimidine moiety, making it an interesting candidate for medicinal chemistry.

The compound selectively binds to protein kinase B (PKB/Akt), exhibiting high affinity and specificity compared to other kinases such as protein kinase A (PKA). The inhibition of PKB is significant because this kinase plays a crucial role in various cellular processes including proliferation, survival, and metabolism, particularly within the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancers.

Table 1: Comparison of PKB Inhibition

CompoundIC50 (nM)Selectivity (PKB/PKA)
This compound<50150-fold
CCT128930<10028-fold

Research Findings

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on PKB activity. For instance, compounds with variations in the linker group between the piperidine and lipophilic substituents have shown enhanced oral bioavailability and antitumor activity in vivo.

Case Study: Antitumor Activity

In vivo experiments using human tumor xenografts in nude mice have shown that this compound effectively inhibits tumor growth at well-tolerated doses. The modulation of biomarkers associated with PKB signaling was observed, indicating the compound's potential as an anticancer agent.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that ensure high yields and purity. Techniques such as X-ray crystallography and surface plasmon resonance are employed to elucidate binding modes and affinities to PKB.

Biological Implications

Given the role of PKB in various cancers—such as prostate, breast, and ovarian carcinomas—this compound represents a promising avenue for targeted cancer therapies. Its selectivity for PKB over PKA minimizes potential off-target effects that can lead to adverse reactions.

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Boc-protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Coupling of the Boc-protected piperidine with 7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere at 40–100°C for 5–12 hours. Use ligands like XPhos and bases such as Cs₂CO₃ .
  • Step 3 : Carboxylic acid deprotection (if ester intermediates are used) via hydrolysis with HCl or NaOH .
    Yields range from 85–95% with optimized conditions .

Basic: What analytical methods are used for characterization?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry and Boc-group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • LCMS/HRMS : Verify molecular weight (MW = 244.29 g/mol) and purity (>95%) .
  • HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to enhance coupling efficiency .
  • Solvent Optimization : Use tert-butanol or DMF to improve solubility of aromatic intermediates .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .

Advanced: How to resolve contradictions in reported reaction conditions (e.g., temperature, catalyst loading)?

Answer:

  • High-Throughput Screening : Systematically vary parameters (temperature, catalyst/substrate ratio) in microreactors to identify robust conditions .
  • Data-Driven Analysis : Use machine learning to correlate historical reaction data (e.g., ICReDD’s feedback loop integrating computational and experimental data) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • First Aid : For ingestion, rinse mouth and seek medical attention (P305+P351+P338) .

Advanced: How to design analogs for biological activity screening?

Answer:

  • Scaffold Modification : Replace the pyrrolopyrimidine core with pyrazolo[3,4-d]pyrimidine or pyridopyrimidine derivatives (see structural analogs in ).
  • Bioisosteric Replacement : Substitute the carboxylic acid with amides or esters to modulate solubility and target binding .

Advanced: How stable is the Boc group under acidic conditions during synthesis?

Answer:

  • Acid Sensitivity : Boc groups are stable at pH >3 but cleave rapidly in strong acids (e.g., TFA). Avoid prolonged exposure to HCl during hydrolysis steps .
  • Stability Testing : Monitor Boc integrity via TLC (Rf shift) or ¹H NMR post-reaction .

Basic: What are the recommended storage conditions?

Answer:

  • Temperature : Store at 2–8°C in sealed containers to prevent degradation .
  • Light Sensitivity : Protect from light to avoid photolytic decomposition .

Advanced: How to study interactions with biological targets (e.g., kinases)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time using immobilized kinase domains .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., AKT1) to resolve binding modes .

Advanced: How to address purification challenges caused by byproducts?

Answer:

  • Chromatography : Use reverse-phase flash chromatography (C18 silica) with acetonitrile/water gradients .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate pure crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.